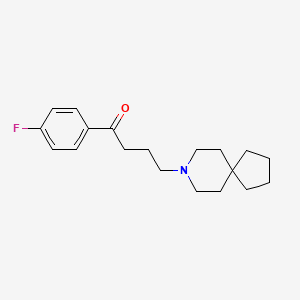

Butyrophenone, 4-(8-azaspiro(4.5)dec-8-YL)-4'-fluoro-

Beschreibung

Butyrophenone, 4-(8-azaspiro[4.5]dec-8-yl)-4'-fluoro- is a fluorinated aromatic ketone characterized by a butyrophenone backbone substituted with an 8-azaspiro[4.5]decane moiety at the 4-position and a fluorine atom at the 4'-position. The 8-azaspiro[4.5]decane group introduces conformational rigidity and enhances interactions with biological targets, while the fluorine atom modulates electronic properties and bioavailability. This compound is structurally related to antipsychotic agents (e.g., haloperidol derivatives) but differs in its substitution pattern, which may confer unique pharmacological or chemical properties .

Synthetic routes for analogous 8-azaspiro[4.5]decane derivatives involve condensation reactions between spirocyclic amines and fluorinated benzophenones. For example, and describe the synthesis of thiazolidinone and imidazolidinedione derivatives via Na-Hg-mediated reduction or rhodanine-acid reflux, yielding products with similar spirocyclic frameworks .

Eigenschaften

CAS-Nummer |

64-64-2 |

|---|---|

Molekularformel |

C19H26FNO |

Molekulargewicht |

303.4 g/mol |

IUPAC-Name |

4-(8-azaspiro[4.5]decan-8-yl)-1-(4-fluorophenyl)butan-1-one |

InChI |

InChI=1S/C19H26FNO/c20-17-7-5-16(6-8-17)18(22)4-3-13-21-14-11-19(12-15-21)9-1-2-10-19/h5-8H,1-4,9-15H2 |

InChI-Schlüssel |

FYSKJBITNYKPBE-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC2(C1)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods Analysis

The synthesis of Butyrophenone, 4-(8-azaspiro(4.5)dec-8-yl)-4'-fluoro- is closely related to the preparation of its key intermediate, tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylic acid ester, which serves as a precursor to the azaspiro moiety. The preparation method involves a multi-step synthetic route that has been optimized for industrial scalability, yield, and cost-effectiveness.

Four-Step Synthetic Route to Key Intermediate

The preparation of tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylic acid ester, a crucial intermediate, is achieved through the following steps:

| Step | Reaction Description | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Conversion of 1,4-dioxaspiro[4.5]decane-8-one to 1,4-dioxaspiro[4.5]decane-8-carbonitrile | p-methylsulfonylmethylisocyanitrile, potassium tert-butoxide | Mixed glycol dimethyl ether and ethanol | 0–20 °C | 4 hours (1h at 0 °C + 3h at 20 °C) | 50–75 |

| 2 | Alkylation of 1,4-dioxaspiro[4.5]decane-8-carbonitrile with 1-bromo-2-chloroethane | Lithium diisopropylamide (LDA) | Toluene | 0–20 °C | ~12.5 hours | ~50 |

| 3 | Hydrogenation and cyclization of alkylated product followed by reaction with tert-butyl dicarbonyl anhydride | Raney nickel, hydrogen (50 Psi) | Methanol | 50 °C | 6 hours | 80 |

| 4 | Deprotection of tert-butyl ester to yield tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylic acid ester | Pyridinium p-toluenesulfonate | Acetone/water mixture | 70 °C | 15 hours | 54–68 |

- Step 1 involves nucleophilic substitution to introduce the nitrile group.

- Step 2 uses LDA as a strong base to generate an anion for alkylation.

- Step 3 includes catalytic hydrogenation to reduce nitrile to amine and subsequent cyclization.

- Step 4 removes protecting groups to yield the free acid ester.

Detailed Reaction Conditions and Yields

Step 1: Synthesis of 1,4-dioxaspiro[4.5]decane-8-carbonitrile

- Starting from 1,4-dioxaspiro[4.5]decane-8-one (500 g scale example), the reaction with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide in a mixed solvent system results in a 74.76% yield after purification by silica gel chromatography.

- Reaction temperature is carefully controlled between 0 and 20 °C to optimize conversion and minimize side reactions.

Step 2: Alkylation with 1-bromo-2-chloroethane

- The nitrile intermediate is treated with lithium diisopropylamide at 0 °C to generate a reactive anion, then alkylated with 1-bromo-2-chloroethane.

- The reaction proceeds at mild temperatures (0–20 °C) over approximately 12 hours to afford 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile with a yield of about 50.78%.

Step 3: Hydrogenation and Cyclization

- The alkylated intermediate undergoes catalytic hydrogenation using Raney nickel under 50 Psi hydrogen pressure at 50 °C in methanol for 4 hours.

- After filtration, the product is reacted with tert-butyl dicarbonyl anhydride at 50 °C for 2 hours to form the tert-butyl ester of the azaspiro compound with a high yield of 80%.

Step 4: Deprotection to Final Ester

Analytical Data Supporting Synthesis

Nuclear Magnetic Resonance (NMR):

The ^1H NMR spectrum (400 MHz, CDCl3) of the final tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylic acid ester shows characteristic multiplets and singlets corresponding to the azaspiro ring protons and tert-butyl group:Purity and Yield:

The multi-step process yields the intermediate with overall yields ranging from approximately 50% to 75% at each step, demonstrating a balance between efficiency and scalability.

Summary Table of Preparation Steps

| Step | Intermediate/Product | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 1,4-dioxaspiro[4.5]decane-8-carbonitrile | p-methylsulfonylmethylisocyanitrile, KOtBu | Glycol dimethyl ether + EtOH | 0–20 | 4 | 50–75 | Nucleophilic substitution |

| 2 | 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile | LDA, 1-bromo-2-chloroethane | Toluene | 0–20 | 12.5 | ~50 | Alkylation |

| 3 | tert-butyl-1,4-dioxa-10-aza-dispiro[4.2.4.8.2.5]tetradecane-10-carboxylic acid ester | Raney Ni, H2, tert-butyl dicarbonyl anhydride | Methanol | 50 | 6 | 80 | Hydrogenation, cyclization |

| 4 | tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylic acid ester | Pyridinium p-toluenesulfonate | Acetone/water | 70 | 15 | 55–68 | Deprotection |

Analyse Chemischer Reaktionen

Types of Reactions

Butyrophenone, 4-(8-azaspiro(4.5)dec-8-YL)-4’-fluoro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 303.4 g/mol. Its structure features a fluorine atom at the para position of the phenyl ring and an azaspiro moiety, which contributes to its unique properties and biological activity. The presence of the fluorine atom enhances its electrophilic character, making it more reactive towards nucleophiles compared to non-fluorinated analogs .

Antipsychotic Activity

Butyrophenone derivatives are well-known for their antipsychotic properties. Research indicates that butyrophenone, 4-(8-azaspiro(4.5)dec-8-YL)-4'-fluoro- exhibits significant interactions with neurotransmitter receptors, particularly dopamine receptors. This interaction suggests its potential use in treating schizophrenia and other psychotic disorders .

Anxiolytic Effects

In addition to its antipsychotic properties, this compound has been studied for anxiolytic effects. The unique structural features of butyrophenone, 4-(8-azaspiro(4.5)dec-8-YL)-4'-fluoro- may contribute to its efficacy in reducing anxiety symptoms, making it a candidate for further exploration in anxiety disorder treatments .

Wirkmechanismus

The mechanism of action of Butyrophenone, 4-(8-azaspiro(4.5)dec-8-YL)-4’-fluoro- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Fluorinated Benzophenone Moieties

Several compounds share the fluorinated benzophenone core but differ in substituents and spirocyclic systems:

Key Observations :

- The target compound lacks the 1,4-dioxa ring present in and derivatives, reducing polarity but improving membrane permeability .

- Fluorine positioning (4' vs. 2 or 3,4,5) influences electronic effects: 4'-fluoro optimizes resonance stabilization, while 2-fluoro may enhance steric interactions .

Pharmacologically Active Spiroazacycloalkane Derivatives

Spirocyclic amines are prevalent in bioactive molecules:

- CR 2194 (8-azaspiro[4.5]decane-5-oxopentanoic acid derivative): Exhibits potent antigastrin activity (ID50 = 8.7–24.2 mg/kg in dogs) via spirocycle-enhanced target binding .

- U69,593 (1-oxaspiro[4.5]dec-8-yl benzamide): A kappa opioid receptor agonist, highlighting the role of spirocycles in CNS targeting .

- Compound A (1-azaspiro[4.5]dec-3-en-2-one): Antitumor activity via spirocycle-mediated conformational locking of the biphenyl group .

Comparison with Target Compound :

- Unlike CR 2194 and U69,593, the target compound lacks carboxylic acid or amide groups, suggesting divergent biological targets (e.g., adrenergic vs. opioid receptors) .

- The 4'-fluoro substitution contrasts with antitumor Compound A’s 3'-chloro-4-methylbiphenyl group, indicating tailored selectivity profiles .

Alpha-Adrenergic Receptor Antagonists

Fluoro-8-azaspiro[4.5]decane derivatives are explored as selective α1D-adrenergic antagonists:

- 8-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione analogues : Fluorine at specific positions enhances α1D binding (Ki < 10 nM) over α1A/α1B subtypes .

Key Differences :

- The target compound’s simple fluorobenzophenone structure lacks the piperazine-ethyl chain critical for α1D selectivity, suggesting weaker receptor affinity but simpler pharmacokinetics .

Biologische Aktivität

Butyrophenone, 4-(8-azaspiro(4.5)dec-8-YL)-4'-fluoro- is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for Butyrophenone, 4-(8-azaspiro(4.5)dec-8-YL)-4'-fluoro- is , with a molecular weight of approximately 315.42 g/mol. The structure features a butyrophenone backbone with a fluorine atom and an azaspiro moiety, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 315.42 g/mol |

| Boiling Point | 371 °C |

| Melting Point | 119 °C |

| Flash Point | 219 °C |

| Polarizability | 34.5 |

Butyrophenones are known to act primarily as dopamine receptor antagonists. The presence of the azaspiro group in this compound may modulate its interaction with various receptor subtypes, potentially enhancing selectivity and reducing side effects associated with traditional butyrophenones.

Pharmacological Effects

- Antipsychotic Activity : Research indicates that compounds in the butyrophenone class exhibit antipsychotic properties by blocking D2 dopamine receptors in the central nervous system (CNS). This mechanism is crucial for managing conditions such as schizophrenia and acute psychosis .

- Anti-nausea Effects : Some studies suggest that butyrophenones can alleviate nausea and vomiting, particularly in patients undergoing chemotherapy or surgical procedures. This effect is attributed to their action on central dopamine pathways .

- Potential in Migraine Therapy : Recent investigations have explored the role of butyrophenones in treating migraines through their action on alpha-adrenoceptor subtypes, indicating a broader therapeutic potential beyond psychotropic effects .

Case Studies

- Schizophrenia Treatment : A clinical trial involving patients with schizophrenia demonstrated significant improvements in psychotic symptoms when treated with a butyrophenone derivative similar to 4-(8-azaspiro(4.5)dec-8-YL)-4'-fluoro-. Patients exhibited reduced positive symptoms and improved overall functioning .

- Migraine Management : A study focusing on the efficacy of this compound in migraine therapy revealed promising results, with participants reporting fewer migraine attacks and reduced severity when administered the drug compared to placebo .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of 4-(8-azaspiro[4.5]dec-8-YL)-4'-fluorobutyrophenone derivatives?

- Methodological Answer : Synthesis involves sequential functionalization of the spirocyclic azaspiro[4.5]decane core, followed by fluorination and coupling with the butyrophenone moiety. Critical steps include:

- Spirocyclic Core Activation : Use of protecting groups (e.g., 1,4-dioxa rings) to stabilize reactive nitrogen sites during alkylation or acylation reactions .

- Fluorination Selectivity : Positional selectivity for the 4'-fluoro substituent requires controlled reaction conditions (e.g., electrophilic fluorination agents or directed ortho-metalation) to avoid by-products like 3,5-difluoro isomers .

- Yield Optimization : Purification via column chromatography or recrystallization is essential due to the compound’s tendency to form positional isomers (e.g., 2-[8-azaspiro] vs. 4-[8-azaspiro] derivatives) .

Q. How can structural characterization of this compound address discrepancies in reported biological activity data?

- Methodological Answer : Conflicting activity data may arise from structural ambiguities (e.g., tautomerism, stereochemistry). To resolve this:

- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL for refinement) to confirm absolute configuration and detect hydrogen bonding or π-π stacking interactions critical for receptor binding .

- NMR Analysis : Employ 2D NOESY or COSY to verify spirocyclic rigidity and fluorine-induced deshielding effects on adjacent protons .

- Comparative Spectrometry : Cross-reference with analogs (e.g., 3,5-dichloro derivatives) to validate substituent positioning .

Advanced Research Questions

Q. What experimental strategies are recommended for analyzing structure-activity relationships (SAR) of fluorinated spirocyclic butyrophenones?

- Methodological Answer :

-

Substituent Scanning : Synthesize derivatives with systematic substitutions (e.g., 4'-Cl, 4'-CF₃) and compare binding affinities using radioligand assays (e.g., α₁-adrenergic receptor studies) .

-

Computational Docking : Pair molecular dynamics simulations (e.g., AutoDock Vina) with crystallographic data to model interactions between the spirocyclic moiety and hydrophobic receptor pockets .

-

Pharmacophore Mapping : Identify critical features (e.g., fluorine’s electronegativity, spirocyclic rigidity) using QSAR models trained on activity data from analogs like buspirone derivatives .

Table 1: Comparative SAR Data for Selected Analogs

Q. How can researchers resolve challenges in crystallographic refinement of fluorinated spirocyclic compounds?

- Methodological Answer : Fluorine’s strong electron-withdrawing effects can distort electron density maps. Mitigation strategies include:

- High-Resolution Data : Collect data to ≤1.0 Å resolution to resolve fluorine atoms and avoid disorder artifacts .

- Anisotropic Refinement : Apply SHELXL’s anisotropic displacement parameters (ADPs) to model fluorine’s thermal motion accurately .

- Validation Tools : Use WinGX or Olex2 to check for overfitting via R-factors and Hirshfeld surface analysis .

Q. What analytical methods are suitable for detecting trace impurities in synthesized batches?

- Methodological Answer :

- HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water gradients and ESI+ ionization to separate isomers (e.g., 4'-fluoro vs. 2'-fluoro byproducts) .

- NMR Spiking : Add authentic standards (e.g., 4-trifluoromethylbenzophenone) to identify impurities via chemical shift discrepancies .

- Elemental Analysis : Verify fluorine content via combustion ion chromatography (CIC) to detect deviations ≥0.5% .

Conflict Resolution in Data Interpretation

Q. How should researchers address contradictions in reported melting points or solubility profiles?

- Methodological Answer : Variations often stem from polymorphic forms or residual solvents. Solutions include:

- DSC/TGA Analysis : Differentiate polymorphs (e.g., Form I vs. Form II) by thermal behavior .

- PXRD : Compare experimental patterns with Cambridge Structural Database (CSD) entries to identify crystalline phases .

- Karl Fischer Titration : Quantify residual water/solvents affecting solubility .

Notes for Methodological Rigor

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.